1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole derivatives family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indoline-2,3-dione with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, under reflux conditions. The product is then purified using techniques like recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-3-carbinol: Known for its anticancer properties, it shares the indole core but differs in its functional groups and mechanism of action.
3-Nitroaniline derivatives: These compounds have similar nitro groups but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
1-[(3-nitroanilino)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14-12-6-1-2-7-13(12)17(15(14)20)9-16-10-4-3-5-11(8-10)18(21)22/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHIGGLBORMEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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